

Total Synthesis of Himanimide C: A Detailed Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Himanimide C	
Cat. No.:	B1246191	Get Quote

Application Note

Introduction

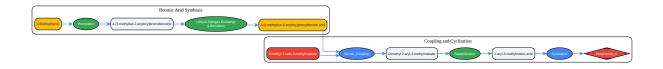
Himanimide C is a naturally occurring maleimide derivative that has garnered significant interest within the scientific community due to its potential biological activities, including fungicidal properties. The total synthesis of **Himanimide C** provides a crucial pathway for the generation of analogues and facilitates further investigation into its structure-activity relationships (SAR). This document outlines a detailed methodology for the total synthesis of **Himanimide C**, based on the convergent approach developed by Sellès and coworkers. The synthesis hinges on a key Suzuki cross-coupling reaction to construct the core carbon skeleton, followed by saponification and cyclization to yield the final product.

Synthetic Strategy

The retrosynthetic analysis of **Himanimide C** reveals a disconnection strategy that simplifies the target molecule into two key fragments: an aryl boronic acid and a functionalized maleate derivative. The synthesis is designed to be flexible, allowing for the preparation of various unnatural analogues by modifying the structure of the boronic acid component.

Workflow of **Himanimide C** Total Synthesis





Click to download full resolution via product page

Caption: Synthetic workflow for the total synthesis of Himanimide C.

Experimental Protocols

I. Synthesis of 4-(3-methylbut-2-enyloxy)phenylboronic acid

This protocol details the preparation of the key arylboronic acid intermediate.

Step 1: Synthesis of 4-(3-methylbut-2-enyloxy)bromobenzene

- Materials: 4-Bromophenol, 1-bromo-3-methyl-2-butene (prenyl bromide), potassium carbonate (K₂CO₃), acetone.
- Procedure:
 - To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
 - Add prenyl bromide (1.2 eq) dropwise to the suspension at room temperature.
 - Stir the reaction mixture at reflux for 12 hours.
 - After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.



Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-(3-methylbut-2-enyloxy)bromobenzene as a colorless oil.

Step 2: Synthesis of 4-(3-methylbut-2-enyloxy)phenylboronic acid

• Materials: 4-(3-methylbut-2-enyloxy)bromobenzene, n-butyllithium (n-BuLi), triisopropyl borate, tetrahydrofuran (THF), hydrochloric acid (HCl).

Procedure:

- Dissolve 4-(3-methylbut-2-enyloxy)bromobenzene (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the temperature at -78 °C.
- Stir the mixture at -78 °C for 1 hour.
- Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture at -78 °C.
- Allow the reaction to warm to room temperature and stir for an additional 4 hours.
- Quench the reaction by the slow addition of 1 M HCl.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization to yield 4-(3-methylbut-2-enyloxy)phenylboronic acid as a white solid.

II. Total Synthesis of **Himanimide C**

This protocol describes the final steps to achieve the target molecule.



Step 3: Suzuki Cross-Coupling Reaction

 Materials: 4-(3-methylbut-2-enyloxy)phenylboronic acid, dimethyl 2-iodo-3-methylmaleate, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], sodium carbonate (Na₂CO₃), toluene, ethanol, water.

Procedure:

- To a mixture of toluene, ethanol, and 2 M aqueous sodium carbonate solution (3:1:1 v/v/v), add 4-(3-methylbut-2-enyloxy)phenylboronic acid (1.2 eq), dimethyl 2-iodo-3methylmaleate (1.0 eq), and Pd(PPh₃)₄ (0.05 eq).
- Heat the reaction mixture to reflux for 4 hours under an inert atmosphere.
- After cooling, dilute the mixture with water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
- Purify the residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to give dimethyl 2-(4-(3-methylbut-2-enyloxy)phenyl)-3methylmaleate.

Step 4: Saponification

• Materials: Dimethyl 2-(4-(3-methylbut-2-enyloxy)phenyl)-3-methylmaleate, sodium hydroxide (NaOH), methanol, water, hydrochloric acid (HCl).

Procedure:

- Dissolve the diester from the previous step (1.0 eq) in a mixture of methanol and water.
- Add a 2 N aqueous solution of sodium hydroxide (2.5 eq).
- Heat the mixture to reflux for 6 hours.
- Cool the reaction to room temperature and acidify with 1 N HCl.



- Extract the product with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude 2-(4-(3-methylbut-2-enyloxy)phenyl)-3-methylmaleic acid, which is used in the next step without further purification.

Step 5: Cyclization to Himanimide C

 Materials: 2-(4-(3-methylbut-2-enyloxy)phenyl)-3-methylmaleic acid, hydroxylamine hydrochloride, sodium acetate, acetic acid.

Procedure:

- To a solution of the crude dicarboxylic acid (1.0 eq) in acetic acid, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
- Heat the reaction mixture to 100 °C for 3 hours.
- After cooling, pour the mixture into ice-water.
- Extract the product with ethyl acetate.
- Wash the organic layer with saturated sodium bicarbonate solution and brine.
- Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford Himanimide C as a solid.

Data Presentation

Table 1: Summary of Yields for the Total Synthesis of Himanimide C



Step	Product	Starting Material	Yield (%)
1	4-(3-methylbut-2- enyloxy)bromobenzen e	4-Bromophenol	92
2	4-(3-methylbut-2- enyloxy)phenylboronic acid	4-(3-methylbut-2- enyloxy)bromobenzen e	85
3	Dimethyl 2-(4-(3- methylbut-2- enyloxy)phenyl)-3- methylmaleate	Dimethyl 2-iodo-3- methylmaleate	75
4	2-(4-(3-methylbut-2- enyloxy)phenyl)-3- methylmaleic acid	Dimethyl 2-aryl-3- methylmaleate	90 (crude)
5	Himanimide C	2-aryl-3-methylmaleic acid	65
Overall	Himanimide C	4-Bromophenol & Dimethyl 2-iodo-3- methylmaleate	~35

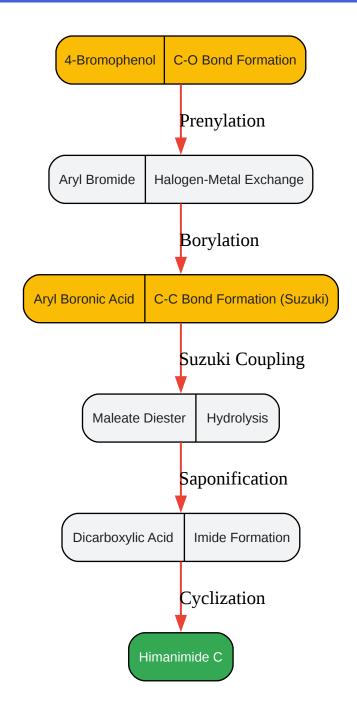
Table 2: Spectroscopic Data for **Himanimide C**



Technique	Data
¹ H NMR	δ (ppm): 7.25 (d, 2H), 6.90 (d, 2H), 5.50 (t, 1H), 4.55 (d, 2H), 2.10 (s, 3H), 1.80 (s, 3H), 1.75 (s, 3H). (CDCl ₃ , 400 MHz)
¹³ C NMR	δ (ppm): 172.5, 171.8, 159.0, 138.5, 132.0, 129.5, 125.0, 119.8, 115.0, 65.2, 25.9, 25.8, 18.3, 12.5. (CDCl ₃ , 100 MHz)
Mass Spec.	ESI-MS m/z: [M+H] ⁺ calculated for C ₁₆ H ₁₈ NO ₃ ⁺ : 272.1287; found: 272.1285.
IR (KBr)	ν (cm ⁻¹): 3250, 2980, 1770, 1710, 1610, 1510, 1240, 830.

Logical Relationship Diagram: Key Transformations





Click to download full resolution via product page

Caption: Key chemical transformations in the synthesis of Himanimide C.

 To cite this document: BenchChem. [Total Synthesis of Himanimide C: A Detailed Methodological Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1246191#total-synthesis-of-himanimide-c-methodology]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com